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molecular formula C10H10N2O4 B8416359 3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-carboxylic acid ethyl ester

3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-carboxylic acid ethyl ester

Cat. No. B8416359
M. Wt: 222.20 g/mol
InChI Key: MMEYJXAPXKMLCF-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

Diethyl chloromalonate (9.73 g, 50 mmol) was added to a stirred mixture of 3-hydroxy-2-aminopyridine (5.51 g, 50 mmol), triethylamine (6.97 mL, 50 mmol) and EtOH (100 mL) at room temperature. The mixture was heated at reflux for 17 h and allowed to attain room temperature. The precipitate formed was filtered off, washed with EtOH and dried to give the product as a white solid: yield 3.85 g (35%); mp 160-162° C. Anal. (C10H10N2O4) C, H, N.
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
6.97 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5]CC)=O.[OH:13][C:14]1[C:15]([NH2:20])=[N:16][CH:17]=[CH:18][CH:19]=1.C(N(CC)CC)C>CCO>[CH2:11]([O:10][C:8]([CH:2]1[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[N:16][C:15]=2[NH:20][C:3]1=[O:5])=[O:9])[CH3:12]

Inputs

Step One
Name
Quantity
9.73 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)OCC
Name
Quantity
5.51 g
Type
reactant
Smiles
OC=1C(=NC=CC1)N
Name
Quantity
6.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1C(NC2=C(O1)C=CC=N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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